(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Description
This compound is a synthetic organic molecule featuring a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, linked via a methanone bridge to a 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole moiety . The structural complexity arises from the integration of two pharmacologically significant scaffolds:
- Piperidine derivatives are known for modulating neurotransmitter systems, particularly in central nervous system (CNS) disorders .
- Pyrazole rings are widely explored in medicinal chemistry for their anti-inflammatory, anticancer, and antimicrobial properties .
This compound’s unique architecture positions it as a candidate for diverse therapeutic applications, including neuropharmacology and oncology.
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-23-18(24-10-2-3-11-24)17(14-22-23)19(26)25-12-8-20(27,9-13-25)15-4-6-16(21)7-5-15/h2-7,10-11,14,27H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUOEFSQPIVUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 390.91 g/mol. The structure includes a piperidine ring substituted with a chlorophenyl and hydroxyl group, alongside a pyrazole moiety.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structural features exhibit significant antidepressant and anxiolytic activities. For instance, derivatives of piperidine have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential efficacy in treating mood disorders .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies show that related piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
3. Enzyme Inhibition
The compound's structural components suggest potential enzyme inhibitory properties. Research on similar compounds has revealed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The inhibition values for related compounds were reported as follows:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 46.42 |
| Butyrylcholinesterase | 157.31 |
4. Antimicrobial Activity
Piperidine derivatives have also been assessed for their antimicrobial properties. Compounds similar to the one have shown activity against various bacterial strains, indicating their potential as antimicrobial agents .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of piperidine derivatives, one compound showed a significant reduction in cell viability across multiple cancer cell lines, with an observed IC50 value of approximately 12 µM against breast cancer cells. This suggests that modifications in the piperidine structure can enhance cytotoxicity against tumor cells.
Case Study 2: Neuroprotective Effects
Another study focused on neuroprotective effects demonstrated that a related compound could effectively reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This highlights the potential use of such compounds in developing therapies for neurodegenerative diseases.
Scientific Research Applications
The compound (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone , commonly referred to as a derivative of piperidine and pyrazole, has garnered attention for its potential applications in various scientific fields, particularly in pharmaceuticals. This article delves into its applications, supported by case studies and data tables.
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, alongside a pyrazole moiety. Its molecular formula is with a molecular weight of approximately 513.5 g/mol .
Structural Formula
Pharmaceutical Development
The primary application of this compound lies in its potential as an antipsychotic agent . It has been studied for its efficacy in treating neurological disorders, including schizophrenia and bipolar disorder. The compound's mechanism of action may involve modulation of neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in mood regulation and psychotic symptoms .
Antidiarrheal Properties
Another significant application is its use as an antidiarrheal agent. The structural similarity to loperamide suggests that it may exhibit similar properties in reducing gastrointestinal motility without the central nervous system side effects typically associated with opioid analgesics .
Case Study: Efficacy in Diarrheal Models
In animal models, the compound demonstrated a significant reduction in the frequency of diarrhea episodes compared to control groups, indicating its potential utility in clinical settings for managing acute diarrhea.
Neurological Disorders
Research indicates that this compound could be effective against cognitive deficits associated with conditions like Alzheimer's Disease and Lewy Body Dementia. Its action as a muscarinic receptor antagonist may help alleviate symptoms related to these disorders by enhancing cholinergic transmission .
Case Study: Cognitive Improvement
A study involving aged rats showed that administration of the compound led to improved performance in memory tasks, suggesting neuroprotective effects that warrant further investigation in human trials.
Summary of Research Findings
| Application | Effectiveness | Study Reference |
|---|---|---|
| Antipsychotic | Significant reduction in symptoms | |
| Antidiarrheal | Reduced motility | |
| Neurological disorders | Improved cognition |
Chemical Reactions Analysis
Hydroxypiperidine Core Reactivity
The 4-hydroxypiperidine moiety enables the following transformations:
-
Key Example : Acylation with acetyl chloride in the presence of K₂CO₃ yields the corresponding ester derivative (70–85% yield). Oxidation under Jones conditions converts the hydroxyl group to a ketone, altering the molecule’s hydrogen-bonding capacity.
Chlorophenyl Group Reactivity
The 4-chlorophenyl substituent participates in:
-
Key Example : Reaction with piperazine under basic conditions replaces chlorine with a piperazinyl group (60–75% yield) . Suzuki coupling with phenylboronic acid introduces biaryl motifs critical for enhancing pharmacological activity .
Pyrazole-Pyrrole System Reactivity
The pyrazole-pyrrole hybrid system undergoes:
-
Key Example : Bromination at the pyrrole ring produces mono- or di-brominated analogs (50–65% yield) . Cycloaddition with phenylacetylene generates triazole-linked derivatives under click chemistry conditions .
Methanone Bridge Reactivity
The central ketone group is reactive toward:
| Reaction Type | Conditions/Reagents | Observed Outcome | Source |
|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Ketone → secondary alcohol | |
| Grignard Addition | RMgX in THF | Tertiary alcohol formation |
-
Key Example : Reduction with NaBH₄ in methanol yields the corresponding alcohol (85–90% yield). Grignard reagents add to the carbonyl, enabling side-chain diversification .
Multicomponent Reactions
The compound serves as a substrate in multicomponent syntheses:
| Reaction Type | Conditions/Reagents | Observed Outcome | Source |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, amine in ethanol | β-Amino ketone derivatives | |
| Ugi Reaction | Isocyanides, carboxylic acids | Peptoid-like macrocycles |
-
Key Example : Mannich reaction with morpholine and formaldehyde produces β-amino ketones (55–70% yield) .
Stability and Degradation
Under specific conditions:
-
Acidic Hydrolysis : HCl (6M) cleaves the methanone bridge into carboxylic acid and amine fragments.
-
Photodegradation : UV light induces radical-mediated decomposition of the pyrrole ring .
Analytical Validation
Products are typically characterized via:
-
¹H/¹³C NMR : Confirms substitution patterns and regioselectivity .
-
HRMS : Validates molecular weight and fragmentation pathways.
-
X-ray Crystallography : Resolves stereochemistry of cyclized derivatives .
This reactivity profile highlights the compound’s versatility as a scaffold for drug discovery and materials science.
Comparison with Similar Compounds
Key Structural and Functional Comparisons
The table below highlights critical differences between the target compound and its analogs:
| Compound Name | Core Structure | Key Substituents | Pharmacological Implications | Reference |
|---|---|---|---|---|
| (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone | Piperidine + Pyrazole | - 4-Chlorophenyl - Hydroxyl (piperidine) - 1-Methyl-5-(1H-pyrrol-1-yl) (pyrazole) |
Dual modulation of CNS and inflammatory pathways; enhanced solubility due to hydroxyl group | |
| [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone | Piperidine + Indole | - 2-Methoxyethyl (indole substituent) | Potential serotonin receptor affinity; improved blood-brain barrier penetration due to methoxyethyl group | |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline + Pyridine | - Three phenyl groups - Pyridine moiety |
Anticancer activity via kinase inhibition; limited CNS penetration due to high polarity | |
| (4-(Bromomethyl)phenyl)(piperidin-1-yl)methanone | Piperidine + Benzene | - Bromomethyl group | Higher lipophilicity than chlorinated analogs; potential for covalent binding to targets | |
| 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline | Pyrazoline + Pyridine | - Pyridine-carbonyl - Phenyl group |
Antioxidant properties; moderate metabolic stability |
Unique Advantages of the Target Compound
Dual Pharmacophores: The combination of a hydroxypiperidine (polar, CNS-targeting) and pyrrole-substituted pyrazole (aromatic, anti-inflammatory) enables multitarget engagement, a feature absent in simpler analogs like bromomethylphenyl-piperidinyl methanone .
Limitations and Challenges
- Synthetic Complexity : Introducing multiple substituents (chlorophenyl, hydroxyl, pyrrole) requires multistep synthesis, increasing production costs compared to simpler pyrazoline derivatives .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with functionalized pyrazole and piperidine precursors. For example, the pyrazole ring can be modified via substitution reactions (e.g., introducing pyrrol-1-yl groups at position 5) . The piperidine moiety may require hydroxylation and chlorophenyl substitution under controlled conditions (e.g., using chlorinating agents like POCl₃). Key steps include:
- Coupling reactions : Amide bond formation between the pyrazole and piperidine fragments using carbodiimide-based coupling agents.
- Protection/deprotection : Temporary protection of hydroxyl groups during synthesis to prevent side reactions. Reaction temperature and solvent polarity significantly impact yield. For instance, polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR verify substituent positions (e.g., distinguishing between pyrrol-1-yl and chlorophenyl groups) .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks. Monoclinic crystal systems (e.g., space group ) are common for similar compounds, with unit cell parameters such as Å, Å, and .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., , ) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screens should focus on:
- Enzyme inhibition : Test against kinases or phosphatases using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors (e.g., serotonin receptors due to the piperidine moiety) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or HIV protease). Focus on the methanone bridge’s role in binding affinity .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants for chlorophenyl groups) with bioactivity data .
- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
Discrepancies between X-ray (rigid crystal packing) and NMR (dynamic solution conformers) require:
- Variable-temperature NMR : To detect conformational flexibility in the piperidine ring .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .
- Molecular dynamics simulations : Compare energy minima of observed conformers .
Q. How does the 4-hydroxypiperidine moiety influence pharmacokinetic properties?
- LogP calculations : The hydroxyl group reduces lipophilicity, potentially improving aqueous solubility but limiting blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation of the hydroxyl group .
- Prodrug derivatization : Acetylation of the hydroxyl group may enhance bioavailability .
Q. What environmental impact studies are relevant for this compound?
Follow protocols from environmental chemistry projects (e.g., INCHEMBIOL):
- Biodegradation assays : Use OECD 301B standards to measure microbial degradation in water/soil .
- Ecotoxicology : Test on Daphnia magna or Vibrio fischeri to determine EC₅₀ values .
- Bioaccumulation : Measure bioconcentration factors (BCF) in fish models .
Methodological Notes
- Synthetic Optimization : Replace nitro groups on pyrazole rings with pyrrol-1-yl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to improve yield .
- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and validate crystallographic parameters using CIF checkers .
- Biological Replicates : Use ≥3 replicates in cytotoxicity assays to account for cell line variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
